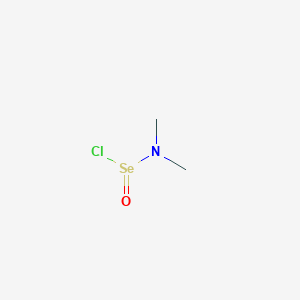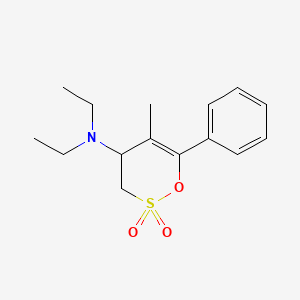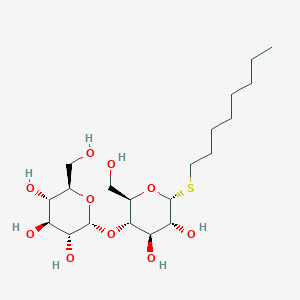
N-chloroseleninyl-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 203255, also known as Pasireotide, is a synthetic cyclic peptide and a second-generation somatostatin analog. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production. Pasireotide exhibits a high affinity for multiple somatostatin receptor subtypes, making it effective in reducing hormone secretion and tumor growth .
准备方法
Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Coupling: The amino acids are coupled to a solid resin support using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized to form the cyclic structure of Pasireotide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Pasireotide follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as preparative HPLC ensures the efficient production of Pasireotide .
化学反应分析
Types of Reactions: Pasireotide undergoes various chemical reactions, including:
Oxidation: Pasireotide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can be used to convert oxidized forms of Pasireotide back to their original state.
Substitution: Pasireotide can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxide derivatives of Pasireotide.
Reduction: Reduced forms of oxidized Pasireotide.
Substitution: Modified Pasireotide with different functional groups.
科学研究应用
Pasireotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its effects on somatostatin receptors and hormone secretion.
Medicine: Used in the treatment of acromegaly and Cushing’s disease. It is also being studied for its potential in treating other endocrine disorders and tumors.
作用机制
Pasireotide exerts its effects by binding to somatostatin receptors, particularly subtypes 1, 2, 3, and 5. This binding inhibits the release of growth hormone and other hormones, leading to a reduction in tumor growth and hormone secretion. The molecular targets include the somatostatin receptors on the surface of pituitary and neuroendocrine tumor cells. The pathways involved include the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
相似化合物的比较
Pasireotide is unique among somatostatin analogs due to its high affinity for multiple receptor subtypes. Similar compounds include:
Octreotide: Another somatostatin analog with a high affinity for somatostatin receptor subtypes 2 and 5. Pasireotide has a broader receptor binding profile.
Lanreotide: Similar to Octreotide but with a longer half-life. Pasireotide’s broader receptor affinity makes it more effective in certain conditions.
Vapreotide: A somatostatin analog with a different receptor binding profile.
Pasireotide’s broader receptor binding profile and higher affinity for multiple receptor subtypes make it a valuable therapeutic agent in the treatment of hormone-related disorders and tumors.
属性
CAS 编号 |
2424-08-0 |
|---|---|
分子式 |
C2H6ClNOSe |
分子量 |
174.50 g/mol |
IUPAC 名称 |
N-chloroseleninyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6ClNOSe/c1-4(2)6(3)5/h1-2H3 |
InChI 键 |
YIVVPXMYWWTVAH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)[Se](=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)



